D-2-aminoadipic acid

Neuroscience Gliotoxicity Astrocyte Biology

Astroglial research demands stereochemically defined tools-substituting the L-enantiomer or racemate introduces confounding neuronal toxicity and invalidates cell-state-specific models. D-2-Aminoadipic acid (D-AAA) is the exact solution: a gliotoxin selective for mitotic astrocytes that spares quiescent glia, enabling refined studies of astrogliosis. • Selective gliotoxicity restricted to proliferating astrocytes; eliminates off-target ablation seen with L-AAA • Verified chiral integrity: [α]²⁰/D -20.0° to -27.0° (c=1, 6N HCl) • Analytical QC: ≥95% purity by GC and nonaqueous titration Supplied with full Certificate of Analysis. Bulk quantities available for process development.

Molecular Formula C6H11NO4
Molecular Weight 161.16 g/mol
CAS No. 7620-28-2
Cat. No. B555870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-2-aminoadipic acid
CAS7620-28-2
SynonymsD-2-aminoadipicacid; (R)-2-Aminohexanedioicacid; 7620-28-2; (2R)-2-aminohexanedioicacid; D-Homoglutamicacid; D-a-Aminoadipicacid; CHEBI:37025; D-alpha-aminoadipicacid; (S)-2-Aminoadipicacid; (R)-2-Amino-hexanedioicacid; alpha-Aminoadipate,D-; AC1L4WZI; AC1Q4UAX; (R)-2-Aminoadipicacid; Lopac-A-7275; DL-2-AMINOADIPICACID; KSC493Q2H; A7400_SIGMA; 285048_ALDRICH; SCHEMBL2022365; CHEMBL1169505; 06654_FLUKA; BDBM85356; CTK3J3823; MolPort-003-925-532
Molecular FormulaC6H11NO4
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)N)CC(=O)O
InChIInChI=1S/C6H11NO4/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11)/t4-/m1/s1
InChIKeyOYIFNHCXNCRBQI-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 M

Structure & Identifiers


Interactive Chemical Structure Model





D-2-Aminoadipic Acid at a Glance


D-2-Aminoadipic acid (CAS 7620-28-2), also known as (R)-2-aminohexanedioic acid or D-homoglutamic acid, is the D-enantiomer of the non-proteinogenic alpha-amino acid 2-aminoadipic acid. It is a chiral glutamate analog and a recognized inhibitor of glutamine synthetase (glutamate synthetase) . Its primary utility in research stems from its stereospecific biological activities, which differ markedly from its L-enantiomer. As a specialized chiral building block and a gliotoxic agent with a defined selectivity profile, it is employed in neurobiology for investigating glial cell function, in metabolic research as a pathway intermediate, and in pharmaceutical synthesis for the construction of chiral active pharmaceutical ingredients (APIs) [1].

Chiral profileStereospecific glutamate analog
Glioma researchCell-state-dependent gliotoxin
Synthesis useChiral building block for APIs

D-2-Aminoadipic Acid Enantiomer Specificity


The biological activity, toxicity profile, and metabolic fate of 2-aminoadipic acid are strictly governed by its stereochemistry at the chiral center. While L-2-aminoadipic acid (L-AAA) is a potent, broad-spectrum gliotoxin and a strong glutamine synthetase inhibitor, D-2-aminoadipic acid (D-AAA) exhibits a more restricted, cell-state-dependent activity [1]. Simple substitution with the racemic DL-mixture or the L-enantiomer will introduce confounding variables, such as off-target neuronal toxicity or non-specific glial ablation, thereby invalidating experiments designed to isolate mitotic astrocyte responses or to study specific chiral receptor interactions. Similarly, in chiral synthesis, the use of a racemate negates the fundamental purpose of constructing enantiopure pharmaceutical intermediates, making the procurement of the specific D-enantiomer a critical, non-negotiable requirement [2]. The following evidence quantifies these critical functional and analytical distinctions.

D-AAA
Potential Substitute
Risk
Mitotic-selective gliotoxin
L-AAA (broad gliotoxin)
L-AAA ablates quiescent astrocytes, confounding mitotic-specific studies.
Enantiopure D-isomer
DL-racemic mixture
Racemate yields zero net optical rotation, invalid for chiral synthesis.

D-2-Aminoadipic Acid Comparative Evidence


Selective Mitotic Astrocyte Toxicity

In a direct comparative study on cultured astrocytes, D-2-aminoadipic acid (D-AAA) demonstrated a highly restricted toxicity profile. While L-2-aminoadipic acid (L-AAA) exhibited toxicity towards both non-mitotic Type 1 astrocytes and mitotic cells, D-AAA's toxicity was exclusively confined to mitotic astrocytes. The mechanism of D-AAA toxicity was shown to be dependent on active protein synthesis, a process characteristic of dividing cells [1].

Cellular Specificity
Head-to-head
D-AAA: Mitotic-only toxicity
L-AAA: Broad astrocyte toxicity
Supports mitotic astrocyte selection
Primary rat astrocyte cultures
Neuroscience Gliotoxicity Astrocyte Biology

Differential Retinal ON and OFF Pathway Responses

Intracellular recordings from retinal Müller glial cells in an amphibian model revealed that the two enantiomers of alpha-aminoadipic acid produce distinct and opposing effects on the light response. L-2-aminoadipic acid (L-AAA) preferentially abolished the 'ON' component of the Müller cell light response and the b-wave of the electroretinogram (ERG). In contrast, D-2-aminoadipic acid (D-AAA) selectively reduced the 'OFF' component of the light response and the ERG d-wave [1].

ERG Pathway Response
Head-to-head
D-AAA: OFF-pathway reduction
L-AAA: ON-pathway abolition
Supports OFF-pathway dissection
Amphibian Müller cell recordings
Ophthalmology Electrophysiology Retinal Research

Chiral Purity and Analytical Specifications

Commercial D-2-aminoadipic acid is supplied with defined chiral purity specifications that are fundamentally different from the racemic DL-mixture. The D-enantiomer is characterized by a specific optical rotation of [α]20/D = -20.0° to -27.0° (c=1, 6 mol/L HCl) and a melting point of 208-210 °C (lit.) [1]. In contrast, the racemic DL-2-aminoadipic acid has a reported melting point range of 196-198 °C (lit.) and, crucially, an optical rotation of 0° [2].

Specific Rotation
Cross-study
Δ[α]20/D: 20–27° (D-AAA) vs 0° (DL)
Enantiomeric identity verification
c=1, 6M HCl, 20°C
Analytical Chemistry Chiral Synthesis Quality Control

Differential Glutamine Synthetase Inhibition

While both enantiomers inhibit glutamine synthetase, D-2-aminoadipic acid is consistently reported as the less potent enantiomer compared to L-2-aminoadipic acid. Literature confirms L-2-aminoadipic acid acts as a competitive inhibitor of glutamine synthetase with a defined Ki value of 209 µM [1]. Commercial sources for D-2-aminoadipic acid explicitly state it is the 'Less potent enantiomer' , a distinction that aligns with its more targeted biological profile.

GS Inhibition Affinity
Class-level
D-AAA: lower potency
L-AAA Ki 209 µM
May reduce broad gliotoxicity
Consistent across enzymatic assays
Enzymology Inhibitor Selectivity Neurochemistry

D-2-Aminoadipic Acid Applications


Mitotic Astrocyte Proliferation Studies

Researchers studying astrocyte proliferation in brain development, injury, or tumor microenvironments can use D-2-aminoadipic acid as a selective tool to deplete or study actively dividing astrocyte populations. This is directly supported by evidence that its gliotoxicity is exclusive to mitotic cells, unlike the L-enantiomer which also ablates quiescent glia [4]. This selective action allows for a more refined experimental model of astrogliosis.

Retinal ON/OFF Pathway Dissection

Vision scientists requiring a pharmacological agent to selectively disrupt the retinal OFF-pathway should procure D-2-aminoadipic acid. Electrophysiological evidence confirms that D-AAA specifically reduces the 'OFF' component of the Müller cell light response and the d-wave of the ERG, in contrast to L-AAA which targets the 'ON' pathway [4]. This makes it an indispensable tool for functional dissection of the retina.

Enantiopure Pharmaceutical Synthesis

Medicinal chemists and process development scientists use D-2-aminoadipic acid as a defined chiral synthon for constructing enantiopure APIs, particularly those derived from D-amino acid scaffolds. The compound's verified specific optical rotation of -20.0° to -27.0° [4] serves as the critical analytical specification for ensuring chiral integrity in the final drug substance, a function impossible to achieve with the DL-racemate.

Selective Glutamine Synthetase Inhibition Models

For studies where broad gliotoxicity is an unwanted variable, D-2-aminoadipic acid provides a functionally distinct alternative. Its documented lower potency as a glutamine synthetase inhibitor compared to L-AAA [4] suggests a different pharmacological profile. This makes D-AAA a preferred reagent for experiments seeking to modulate glutamate metabolism while minimizing the widespread glial cell death caused by the L-isomer.

Application
Selection Property
Validation Focus
Astrocyte proliferation model studies
Cell-state-dependent gliotoxicity profile
Mitotic astrocyte selectivity endpoints
Retinal OFF-pathway dissection studies
OFF-pathway functional response
ERG d-wave reduction endpoint
Chiral intermediate synthesis
Specific optical rotation identity
Enantiomeric excess confirmation
Glutamate metabolism modulation studies
Lower-affinity synthetase inhibition
GS inhibition vs. glial viability

Technical Documentation Hub

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30 linked technical documents
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